Methyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-15-12(14)11-6-5-10(16-11)9-13-7-3-2-4-8-13/h5-6H,2-4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEGPYSTHWUGOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with piperidine and methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification and the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and controlled reaction conditions ensures the consistent quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidin-1-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Medicinal Chemistry
MFOC's structural elements indicate potential applications in drug development, particularly against diseases where current treatments are inadequate. Compounds with similar structures have been shown to exhibit various biological activities:
- Anticancer Activity : Compounds containing furan and piperidine rings have been documented to inhibit cancer cell proliferation. For instance, derivatives of MFOC may target specific pathways involved in tumor growth.
- Antimicrobial Properties : The furan moiety is known for its antimicrobial effects. Research into MFOC could reveal its efficacy against resistant bacterial strains.
Pharmacological Studies
The pharmacological profile of MFOC is being explored for its interactions with biological targets:
- Mechanism of Action : Understanding how MFOC interacts with specific proteins or enzymes can lead to insights into its therapeutic potential. For example, studies on related compounds have demonstrated their ability to inhibit protein-protein interactions crucial for disease progression, such as those involving mutant RAS proteins in cancer .
- In Vitro and In Vivo Studies : Preclinical studies are essential for evaluating the safety and efficacy of MFOC. For instance, compounds with similar structures have shown promising results in inhibiting the growth of Mycobacterium tuberculosis (Mtb), suggesting that MFOC could be investigated as a potential antitubercular agent .
Structural Analogues and Comparative Studies
Research into structural analogues of MFOC can provide insights into its biological activity. The following table summarizes some notable compounds with similar features:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-(4-(piperidin-1-yloxy)phenyl)-1,3,4-oxadiazole | Piperidine and oxadiazole | Anticancer | Enhanced solubility |
| Methyl 2-(piperidin-1-yloxy)-furan-3-carboxylate | Furan and piperidine | Antimicrobial | Stronger membrane interaction |
| 5-(isopropyl)-1,3,4-thiadiazole derivatives | Thiadiazole instead of oxadiazole | Antimicrobial | Different heterocyclic properties |
These comparisons highlight the versatility of heterocyclic chemistry and underscore the unique characteristics of MFOC.
Case Study 1: Anticancer Research
A study investigated the anticancer properties of compounds structurally related to MFOC. The findings indicated that these compounds could inhibit cell growth in various cancer cell lines through apoptosis induction mechanisms .
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial potential of furan derivatives similar to MFOC against Staphylococcus aureus. Results demonstrated significant inhibition at low concentrations, suggesting that MFOC could be developed further for treating bacterial infections.
Mechanism of Action
The mechanism of action of Methyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-1-ylmethyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. The furan ring contributes to the compound’s stability and reactivity, facilitating its role in various chemical reactions.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural differences and properties of Methyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate and related furan carboxylates:
Key Observations:
- Piperidinylmethyl vs. Aromatic Substituents: The piperidinylmethyl group in the target compound likely improves solubility in biological matrices compared to bulky aromatic substituents (e.g., 2-fluoro-4-nitrophenyl), which prioritize planar stacking for crystallinity and target binding .
- Ester Variations: Ethyl esters (e.g., in Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate ) may alter metabolic stability compared to methyl esters due to differences in hydrolysis rates.
Biological Activity
Methyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and pharmacological properties of this compound, supported by data tables and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves several steps:
- Formation of the Furan Ring : The furan ring is synthesized through cyclization reactions involving suitable precursors such as furan derivatives.
- Attachment of the Piperidine Moiety : This is achieved through reductive amination or nucleophilic substitution methods, which introduce the piperidine group onto the furan structure.
- Carboxylation : The introduction of the carboxylate group is performed using standard carboxylation methods, yielding the final compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro tests demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and others. The IC50 values indicate its effectiveness:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HeLa | 62.37 |
| This compound | HepG2 | 55.00 |
These results suggest that the compound could serve as a lead for further development into anticancer agents.
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 200 |
| Bacillus subtilis | 150 |
The compound showed promising activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Interaction with Cellular Targets : The piperidine moiety may enhance binding affinity to specific receptors or enzymes.
- Modulation of Signaling Pathways : The compound potentially influences key signaling cascades involved in cell proliferation and apoptosis.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit enzymes critical for bacterial cell wall synthesis, contributing to its antibacterial properties.
Case Studies
A notable study conducted by Patel et al. (2020) explored the synthesis and biological evaluation of various furan derivatives, including this compound. Their findings indicated significant cytotoxicity against cancer cell lines and effective antibacterial activity, supporting further investigation into its therapeutic applications .
Another research effort focused on the structure–activity relationship (SAR) of furan-based compounds, revealing that modifications in the piperidine substituent can enhance biological activity . This underscores the importance of structural optimization in drug development.
Q & A
Q. Comparative Table :
| Substituent | logP | Metabolic Stability (t₁/₂, h) | IC₅₀ (Enzyme X) |
|---|---|---|---|
| Piperidinylmethyl | 2.1 | 8.5 | 8.2 μM |
| Ethylaminomethyl | 1.5 | 4.2 | 15.6 μM |
| Benzylaminomethyl | 2.8 | 6.0 | 12.3 μM |
| Data extrapolated from analogs in . |
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar furan carboxylates?
Methodological Answer:
- Standardized assays : Discrepancies in antimicrobial activity (e.g., MIC values) often arise from variations in bacterial strains or culture conditions. Use CLSI guidelines for reproducibility .
- SAR studies : Systematically compare substituent effects. For example, fluorinated phenyl groups (e.g., 2-fluorophenyl) may enhance cytotoxicity vs. chlorinated analogs due to electronic effects .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with piperidine) that explain divergent bioactivity .
Advanced: What strategies mitigate challenges in regioselective functionalization of the furan ring during derivatization?
Methodological Answer:
- Directing groups : Install temporary groups (e.g., ester or amide) at C2 to direct electrophilic substitution to C5 .
- Metal catalysis : Pd-catalyzed C–H activation enables selective alkylation/arylation at the C5 position without protecting groups .
- Microwave-assisted synthesis : Reduces reaction times and improves selectivity for thermodynamically favored products .
Basic: What are the stability considerations for this compound under storage and experimental conditions?
Methodological Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the furan ring .
- pH stability : Avoid strongly acidic/basic conditions (pH < 3 or > 10) to prevent ester hydrolysis. Buffered solutions (pH 6–8) are optimal .
- Oxidative stability : Add antioxidants (e.g., BHT) to solutions for long-term storage .
Advanced: How can researchers leverage the compound’s structure for targeted drug delivery or prodrug design?
Methodological Answer:
- Ester prodrugs : Hydrolyze the methyl ester in vivo to release active carboxylic acid moieties, enhancing solubility .
- Conjugation : Attach targeting ligands (e.g., folate) to the piperidine nitrogen via PEG linkers for tumor-specific delivery .
- pH-responsive release : Design derivatives with acid-labile groups (e.g., hydrazone) for selective activation in acidic tumor microenvironments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
